

# cis-4-Heptenal role in flavor chemistry

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## Compound of Interest

Compound Name: *cis-4-Heptenal*

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An In-depth Technical Guide on the Core Aspects of **cis-4-Heptenal** in Flavor Chemistry

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**cis-4-Heptenal** is a potent unsaturated aldehyde that plays a significant role in the flavor chemistry of a wide array of food products. Its characteristic aroma, described as fatty, green, creamy, and sometimes fishy, contributes to the sensory profile of dairy products, seafood, and various fruits and vegetables. This technical guide provides a comprehensive overview of the chemical properties, natural occurrence, sensory characteristics, and analytical methodologies related to **cis-4-Heptenal**. It also delves into its formation pathway through lipid oxidation and the general mechanism of its perception via olfactory receptors. This document is intended to be a valuable resource for researchers, scientists, and professionals in the fields of flavor chemistry, food science, and drug development who are interested in the nuanced role of this impactful aroma compound.

## Introduction

**cis-4-Heptenal**, also known as (Z)-4-heptenal, is a volatile organic compound that, despite often being present in trace amounts, can significantly influence the flavor profile of numerous food items. Its multifaceted aroma is concentration-dependent, ranging from creamy and buttery at high dilutions to fatty and fishy at higher concentrations.[1] This aldehyde is a key product of the oxidative degradation of polyunsaturated fatty acids, particularly omega-3 fatty acids like  $\alpha$ -linolenic acid. Its presence is therefore prominent in foods rich in these lipids, such as fish and dairy products.[2] Understanding the chemical and sensory properties of **cis-4-**

**Heptenal** is crucial for controlling both desirable and undesirable flavors in food manufacturing and for the development of novel flavor formulations.

## Chemical and Physical Properties

A summary of the key chemical and physical properties of **cis-4-Heptenal** is presented below.

Property	Value
Chemical Formula	C <sub>7</sub> H <sub>12</sub> O
Molecular Weight	112.17 g/mol
CAS Number	6728-31-0
Appearance	Colorless to pale yellow liquid
Odor Profile	Fatty, green, creamy, fishy, buttery
Boiling Point	151-152 °C at 760 mmHg
Flash Point	43.3 °C
Solubility	Insoluble in water; soluble in ethanol and oils

## Natural Occurrence and Flavor Contribution

**cis-4-Heptenal** is a widespread natural constituent of many food items, where it can act as a character-impact compound or contribute to the overall flavor complexity.

### Dairy Products

In dairy products such as milk, butter, and cheese, **cis-4-Heptenal** contributes to the creamy and buttery notes. Its concentration in fresh milk has been reported to be approximately 50 pg/g.[3]

### Seafood

This aldehyde is a well-known contributor to the flavor of both fresh and processed seafood. It is often associated with the characteristic "fishy" off-flavor that can develop during storage, particularly in species with high levels of omega-3 fatty acids.

## Other Food Products

**cis-4-Heptenal** has also been identified in a variety of other foods, including boiled potatoes, tea, and certain fruits and vegetables, where it imparts green and fatty notes.

## Quantitative Sensory Data

The sensory perception of **cis-4-Heptenal** is highly dependent on its concentration and the food matrix in which it is present. The following table summarizes available quantitative sensory data.

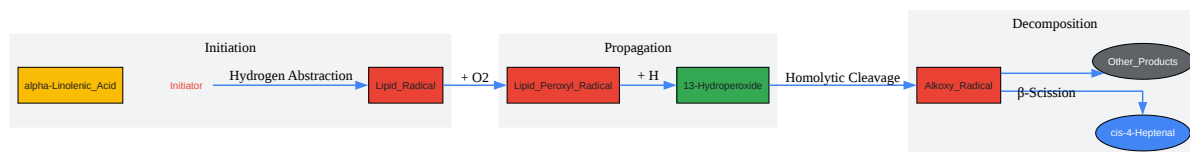
Parameter	Medium	Value	Reference
Taste Description	-	Sharp, green, milky, creamy, dairy, fatty, cheesy, tea	The Good Scents Company
Taste at 20 ppm	-	Fatty, green, vegetable	Sigma-Aldrich
Taste at 3 ppm	-	Sharp, green, impactful, heavy, fatty, leafy	Perfumer & Flavorist[1]
FEMA GRAS Limit	Soft drinks, candy, baked goods, meat, dairy	1.0 mg/kg	ChemBK[4]
Concentration in Fresh Milk	Milk	~50 pg/g	Request PDF[3]

Note: Specific odor and taste threshold values in standard media like water and oil are not readily available in the reviewed literature, which represents a gap in the current quantitative understanding of this compound's sensory properties.

## Formation Pathway

**cis-4-Heptenal** is primarily formed through the autoxidation of  $\alpha$ -linolenic acid, an omega-3 polyunsaturated fatty acid. The process is initiated by the formation of a lipid hydroperoxide,

which then undergoes cleavage to yield various volatile compounds, including **cis-4-Heptenal**.



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**Figure 1.** Formation of **cis-4-Heptenal** from  $\alpha$ -Linolenic Acid.

## Experimental Protocols

### Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general framework for the quantitative analysis of **cis-4-Heptenal** in a food matrix.

Objective: To quantify the concentration of **cis-4-Heptenal** in a food sample using GC-MS with a deuterated internal standard.

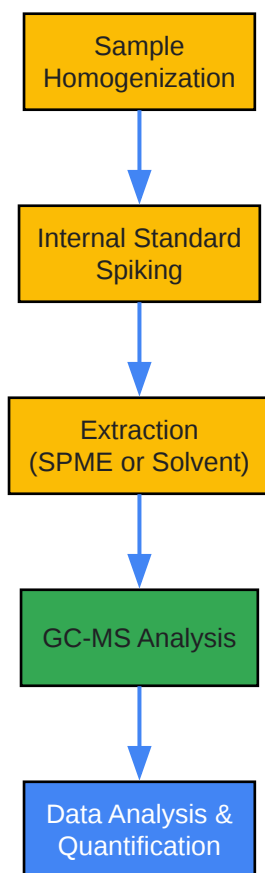
Materials:

- Food sample
- **cis-4-Heptenal** analytical standard
- **cis-4-Heptenal**-d2 (or other suitable deuterated analog) as internal standard
- Organic solvents (e.g., hexane, dichloromethane)
- Solid-Phase Microextraction (SPME) fibers (e.g., DVB/CAR/PDMS)

- Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

- Sample Preparation: Homogenize a known amount of the food sample. For solid samples, a solvent extraction may be necessary.
- Internal Standard Spiking: Spike the homogenized sample with a known concentration of the deuterated internal standard.
- Extraction:
  - Headspace SPME: Place a known amount of the spiked homogenate in a headspace vial. Equilibrate the vial at a specific temperature (e.g., 60°C) for a set time (e.g., 30 minutes). Expose the SPME fiber to the headspace to adsorb the volatile compounds.
  - Solvent Extraction: Extract the spiked homogenate with a suitable organic solvent. Concentrate the extract to a known volume.
- GC-MS Analysis:
  - Injection: Desorb the SPME fiber in the GC inlet or inject a small volume of the solvent extract.
  - Chromatographic Separation: Use a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness). A typical oven temperature program starts at 40°C, holds for 2 minutes, then ramps to 250°C at 10°C/min.
  - Mass Spectrometric Detection: Operate the mass spectrometer in electron ionization (EI) mode. Use selected ion monitoring (SIM) or full scan mode. For quantification, monitor characteristic ions for both **cis-4-Heptenal** and the deuterated internal standard.
- Quantification: Create a calibration curve using standard solutions of **cis-4-Heptenal** and the internal standard. Calculate the concentration of **cis-4-Heptenal** in the sample based on the peak area ratio of the analyte to the internal standard.



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**Figure 2.** GC-MS Analysis Workflow for **cis-4-Heptenal**.

## Sensory Analysis: Quantitative Descriptive Analysis (QDA)

This protocol outlines a method for the sensory characterization of **cis-4-Heptenal**.<sup>[5][6]</sup>

Objective: To develop a sensory lexicon and quantify the sensory attributes of **cis-4-Heptenal**.

Materials:

- **cis-4-Heptenal** solutions at various concentrations in a neutral medium (e.g., deodorized oil or water).
- Reference standards for different aroma notes (e.g., grassy, fatty, creamy).
- Trained sensory panel (8-12 panelists).

- Sensory evaluation booths with controlled lighting and ventilation.

#### Procedure:

- Panelist Training:
  - Familiarize panelists with the basic tastes and aromas.
  - Introduce panelists to **cis-4-Heptenal** at different concentrations to generate descriptive terms (lexicon development).
  - Use reference standards to anchor the descriptive terms.
  - Train panelists to use a line scale (e.g., 0-15) to rate the intensity of each attribute.
- Evaluation:
  - Present panelists with coded samples of **cis-4-Heptenal** at various concentrations in a randomized order.
  - Panelists independently rate the intensity of each sensory attribute on the line scale.
  - Include a warm-up sample and breaks to prevent sensory fatigue.
- Data Analysis:
  - Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences between samples.
  - Use Principal Component Analysis (PCA) to visualize the relationships between the sensory attributes and the samples.
  - Generate a "spider web" or "radar" plot to visually represent the sensory profile of **cis-4-Heptenal** at different concentrations.

## Olfactory Perception and Signaling Pathway

The perception of **cis-4-Heptenal**, like other volatile aldehydes, is initiated by its interaction with olfactory receptors (ORs) located in the olfactory epithelium of the nasal cavity. These receptors are G-protein coupled receptors (GPCRs). While the specific receptor for **cis-4-Heptenal** has not been definitively identified, research on similar aldehydes suggests the involvement of receptors like the rat I7 olfactory receptor (OR-I7), which is known to respond to heptanal and octanal.[7][8][9]

The binding of an odorant molecule to an OR triggers a conformational change in the receptor, which in turn activates an associated G-protein (G $\alpha$ olf). This initiates a signaling cascade that leads to the generation of an action potential, which is transmitted to the brain and interpreted as a specific smell.



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**Figure 3.** General Olfactory Signaling Pathway for Aldehydes.

## Conclusion

**cis-4-Heptenal** is a flavor compound of considerable importance, contributing significantly to the sensory profiles of a diverse range of foods. Its formation via lipid oxidation is a key process influencing food quality and shelf-life. While our understanding of its sensory properties and analytical determination has advanced, further research is needed to establish definitive odor and taste thresholds in various food matrices and to identify the specific olfactory receptors responsible for its perception. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals working to understand and control the flavor impact of this potent aldehyde.

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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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